molecular formula C19H22FN3O2 B5260957 4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide

4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B5260957
M. Wt: 343.4 g/mol
InChI Key: XIEYKJGRJXBONN-UHFFFAOYSA-N
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Description

4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide is a chemical compound with a complex structure, characterized by the presence of a piperazine ring substituted with a fluorophenyl and a methoxyphenyl group

Preparation Methods

The synthesis of 4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 4-fluorobenzyl chloride with N-(3-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using column chromatography.

Chemical Reactions Analysis

4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:

    4-[(3-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide: This compound has a similar piperazine core but different substituents, leading to variations in its chemical and biological properties.

    Bis(4-fluorophenyl)methanol: Another compound with fluorophenyl groups, but with different functional groups and applications.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-25-18-4-2-3-17(13-18)21-19(24)23-11-9-22(10-12-23)14-15-5-7-16(20)8-6-15/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEYKJGRJXBONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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